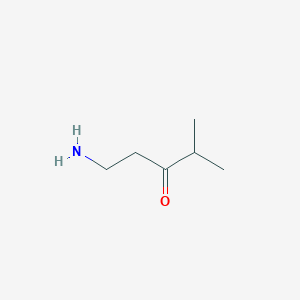![molecular formula C8H7F4NO B15311046 o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the introduction of the hydroxylamine group to a fluorinated aromatic precursor. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to obtaining a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound is used in the development of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
作用機序
The mechanism by which o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with molecular targets through its functional groups. The hydroxylamine moiety can form hydrogen bonds and participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, alter molecular recognition processes, and affect the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to these similar compounds, o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine stands out due to the presence of the hydroxylamine group, which imparts unique reactivity and potential for diverse chemical transformations. The combination of fluoro and trifluoromethyl groups further enhances its stability and electronic properties, making it a versatile compound for various applications.
特性
分子式 |
C8H7F4NO |
|---|---|
分子量 |
209.14 g/mol |
IUPAC名 |
O-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H7F4NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-14-13/h1-3H,4,13H2 |
InChIキー |
CKMCHJXREJNCNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)CON)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


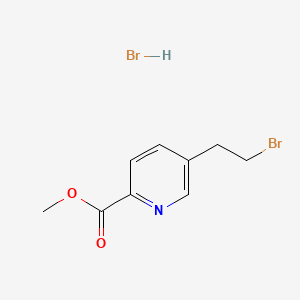

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)
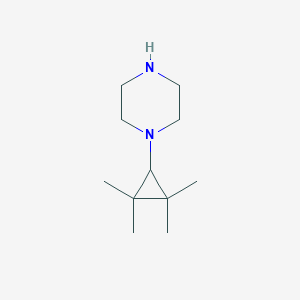
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
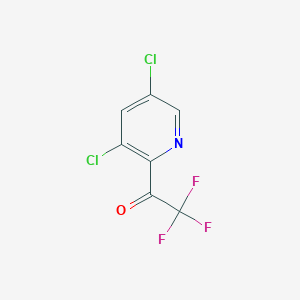
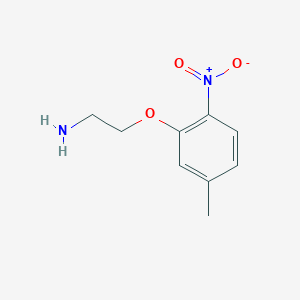
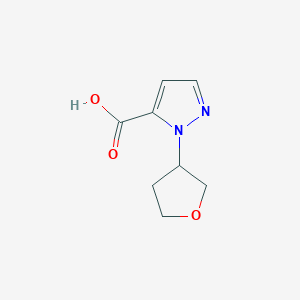

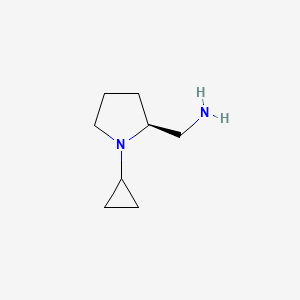
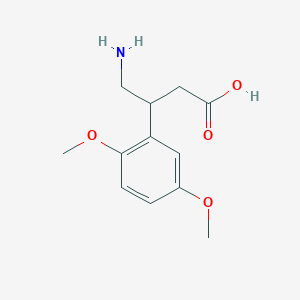
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
